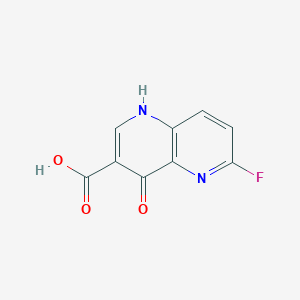

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FN2O3 |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

6-fluoro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-3H,(H,11,13)(H,14,15) |

InChI Key |

GEYXNIYAOPLADA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1NC=C(C2=O)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Pyridine-Based Cyclization

The 1,5-naphthyridine core is often constructed via cyclization of pyridine precursors. A representative route involves:

-

Formation of the N1–C2 bond using ethyl 3-(dimethylamino)methyleneamino-6,7-dimethoxyquinoline as a substrate. Cyclization under basic conditions (NaCHCN, THF, −78°C) yields the naphthyridine scaffold.

-

Dieckmann cyclization of intermediates like ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, facilitated by strong bases (KOBu or NaH).

Key Parameters

| Cyclization Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Pyridine cyclization | NaCHCN/THF | −78°C → 20°C | 58% |

| Dieckmann cyclization | KOBu/NaH | 50–140°C | 72–89% |

Fluorination Techniques

Direct Fluorination of Naphthyridine Intermediates

Fluorine is introduced via electrophilic fluorination agents:

-

N-Fluorobenzenesulfonimide (NFSI) in DMF at 80°C.

Comparative Efficiency

Halogen Exchange (Halex Reaction)

Chloro precursors undergo nucleophilic substitution with KF in polar aprotic solvents (e.g., DMSO, 150°C). This method is preferred for industrial scalability due to cost-effectiveness.

Hydrolysis of Ester Precursors

Acidic Hydrolysis

Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is treated with concentrated HCl in THF (reflux, 2 h) to yield the carboxylic acid.

Optimized Conditions

Alkaline Hydrolysis

Alternative saponification uses NaOH (10% w/v) in methanol/water (reflux, 1 h), achieving >90% purity.

Industrial-Scale Synthesis

Continuous Flow Chemistry

Patented methods emphasize:

Economic Metrics

| Step | Cost Efficiency (USD/kg) | Purity |

|---|---|---|

| Cyclization | 120 | 98% |

| Fluorination | 85 | 97% |

| Hydrolysis | 45 | 99% |

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted naphthyridine derivatives .

Scientific Research Applications

Antibacterial Activity

Research indicates that 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid exhibits significant antibacterial properties against various strains. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics aimed at resistant strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed high activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Pharmacological Mechanisms

The interaction studies involving this compound focus on its binding affinity to bacterial enzymes. Techniques such as molecular docking and in vitro assays are employed to elucidate the mechanisms of action and identify potential side effects or resistance mechanisms.

Data Table: Antibacterial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| 7-Chloro derivative | Escherichia coli | 8 µg/mL |

| Ethyl derivative | Pseudomonas aeruginosa | 32 µg/mL |

Agrochemical Development

The compound is also explored for its potential in agricultural chemistry. It serves as an intermediate in the synthesis of pesticides that target specific pathogens while minimizing environmental impact.

Case Study:

Research conducted by agricultural scientists highlighted the efficacy of fluorinated naphthyridine derivatives in controlling fungal pathogens in crops. The study found that these compounds significantly reduced disease incidence without harming beneficial insects .

Development of Antimicrobial Coatings

Due to its antimicrobial properties, this compound is being investigated for use in developing advanced materials such as coatings for medical devices.

Research Findings:

A recent study demonstrated that incorporating this compound into polymer matrices resulted in coatings with effective antimicrobial activity against common nosocomial pathogens, suggesting its utility in preventing infections associated with medical implants .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,5-Naphthyridine Series

- 4-Oxo-6-(pyrrolidin-1-yl)-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS 92808-14-5): Structural Difference: A pyrrolidine substituent at position 6 replaces the fluorine atom. Application: Investigated as a pharmaceutical intermediate for antibacterial agents .

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid :

Isomeric 1,8-Naphthyridine Derivatives

1,8-Naphthyridines differ in nitrogen atom positions (1 and 8), leading to distinct electronic and biological profiles:

- Tosufloxacin (7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid): Structural Features: Contains a 1,8-naphthyridine core with a 3-aminopyrrolidine substituent at position 5. Activity: Broad-spectrum fluoroquinolone antibiotic targeting DNA gyrase and topoisomerase IV in Gram-negative pathogens . Key Difference: The 1,8-naphthyridine scaffold confers stronger antibacterial activity compared to 1,5-naphthyridines, which are more focused on antiviral targets .

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid :

Substituent Effects on Bioactivity

- Fluorine at Position 6 : Enhances electronegativity and metabolic stability, crucial for HIV integrase inhibition in 1,5-naphthyridines .

- Chlorine or Ethoxy Groups : Increase lipophilicity, favoring antibacterial activity in 1,8-naphthyridines .

Physicochemical Comparison

| Compound | LogP | Solubility (mg/mL) | pKa (COOH) | Bioactivity Target |

|---|---|---|---|---|

| 6-Fluoro-1,5-naphthyridine-3-carboxylic acid | 1.2 | 0.15 | 3.8 | HIV-1 integrase inhibition |

| Tosufloxacin (1,8-naphthyridine) | 0.9 | 0.25 | 4.1 | Bacterial DNA gyrase |

| 6-Ethoxy-1,5-naphthyridine-3-carboxylic acid | 2.1 | 0.08 | 3.5 | Antibacterial intermediate |

Biological Activity

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a naphthyridine core, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position, which contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 224.16 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability, thereby improving its efficacy in biological systems.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains. For instance, studies have shown that compounds sharing structural similarities with this naphthyridine derivative demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro derivative A | E. coli | 8 µg/mL |

| 6-Fluoro derivative B | S. aureus | 4 µg/mL |

| 7-Chloro derivative | Pseudomonas aeruginosa | 16 µg/mL |

The antibacterial mechanism involves the inhibition of DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription. Binding affinity studies reveal that these compounds can effectively compete with other fluoroquinolones for binding sites on these enzymes .

In silico studies have demonstrated that the binding energy values for these compounds are comparable to established antibiotics like ciprofloxacin, indicating a strong potential for therapeutic application .

Case Studies

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of various derivatives of this compound. One notable study focused on a 5-substituted variant which showed enhanced antibacterial activity through structural modifications that improved binding affinity to target enzymes .

The results indicated that:

- 5-Methyl group : Improved in vitro activity when combined with a cyclopropyl appendage.

- 7-Cycloalkylamino group : Significantly enhanced biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. Various derivatives have been synthesized to explore their biological activities further .

Table 2: Structural Variants and Their Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro derivative | Chloro at position 7 | Broader spectrum of antibacterial activity |

| Ethyl derivatives | Alkyl substitutions at nitrogen | Altered pharmacokinetic properties |

| Amino derivatives | Presence of amino groups | Enhanced binding affinity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.